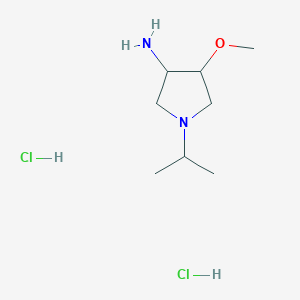![molecular formula C12H18Cl2N2O2 B3808144 {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate](/img/structure/B3808144.png)
{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate
Vue d'ensemble
Description
{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate is a chemical compound with the molecular formula C12H18Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
This compound is a derivative of quinoline , which is known to have a variety of applications in medicinal and synthetic organic chemistry
Mode of Action
It’s important to note that the mode of action generally refers to how a molecule interacts with its target on a cellular level . This can involve various processes such as transcription regulation or DNA binding
Biochemical Pathways
The specific biochemical pathways affected by MFCD18483546 are currently unknown. Metabolomics studies can provide insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
Pharmacokinetics studies the way the body affects a specific drug after administration
Result of Action
The result of action typically refers to the changes that occur in a cell or organism as a result of the compound’s interaction with its target
Action Environment
The action environment refers to the conditions under which a compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules that can influence the compound’s action, efficacy, and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate typically involves the reaction of 2-methyl-8-quinolinol with ethylene oxide, followed by the introduction of an amine group. The final product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The process typically includes steps such as purification through crystallization and drying to obtain the final product in its hydrated form.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and as a fluorescent probe for detecting specific biological molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylquinoline: A simpler derivative of quinoline with similar aromatic properties.
8-hydroxyquinoline: Another quinoline derivative with hydroxyl functional groups.
2-ethylquinoline: A quinoline derivative with an ethyl group at the 2-position.
Uniqueness
{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate is unique due to its combination of a quinoline core with an ethylamine side chain and dihydrochloride salt form. This structure imparts specific chemical properties, such as solubility and reactivity, making it valuable for various research applications.
Propriétés
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.2ClH.H2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13;;;/h2-6H,7-8,13H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMDJTMEMFPMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCN)C=C1.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride hydrate](/img/structure/B3808069.png)
![[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3808074.png)

![methyl (2R,4S)-4-hydroxy-1-[2-(4-methoxy-3-methylphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B3808091.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-N-(1-pyridin-2-ylpropan-2-yl)triazole-4-carboxamide](/img/structure/B3808092.png)
![[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3808097.png)


![(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)[2-(methylthio)phenyl]methanone](/img/structure/B3808109.png)

![[(1-cyclopentyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3808122.png)

![N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B3808136.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3S)-3-hydroxy-1-pyrrolidinyl]nicotinamide](/img/structure/B3808152.png)
